5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-piperidin-3-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H14N4/c1-2-9(8-12-4-1)10-3-5-13-11-14-6-7-15(10)11/h3,5-7,9,12H,1-2,4,8H2 |
InChI Key |
IVQGBDOZSAGCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC3=NC=CN23 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 5 Piperidin 3 Yl Imidazo 1,2 a Pyrimidine Derivatives
General Principles of SAR in Imidazo[1,2-a]pyrimidine (B1208166) Systems
The imidazo[1,2-a]pyrimidine ring system is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. nih.govmdpi.com Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive framework for SAR studies. The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.netresearchgate.net
Key principles governing the SAR of this system include:
Electronic Effects: The electronic properties of substituents on the imidazo[1,2-a]pyrimidine core can significantly influence activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the ring system, affecting its interaction with target proteins. researchgate.net
Steric Factors: The size and shape of substituents play a critical role in determining the binding affinity and selectivity of the compounds. Bulky groups may either enhance binding by occupying specific hydrophobic pockets or hinder it through steric clashes. nih.gov
Hydrogen Bonding: The nitrogen atoms within the imidazo[1,2-a]pyrimidine core can act as hydrogen bond acceptors, while substituents with appropriate functional groups can serve as hydrogen bond donors or acceptors, forming crucial interactions with the target protein. researchgate.net
Positional and Substituent Effects on the Imidazo[1,2-a]pyrimidine Core
The substitution pattern on the imidazo[1,2-a]pyrimidine core is a key determinant of biological activity. Different positions on the ring system offer distinct vectors for modification, allowing for the fine-tuning of pharmacological properties.
Position C-2: Substituents at the C-2 position are often directed towards the solvent-exposed region of the binding site of many kinases. A variety of aryl and heteroaryl groups at this position have been explored, with their electronic and steric properties influencing potency. nih.gov
Position C-3: The C-3 position is frequently involved in key interactions with the target protein. Modifications at this position can significantly impact the inhibitory activity of the molecule. nih.gov
Position C-7: Substitutions at the C-7 position have also been shown to influence the activity and selectivity profile of imidazo[1,2-a]pyrimidine derivatives. nih.gov
Detailed Analysis of the Piperidinyl Moiety at C-5
The piperidin-3-yl group at the C-5 position of the imidazo[1,2-a]pyrimidine core plays a multifaceted role in the SAR of these compounds. Its influence extends from providing a key interaction point to affecting the physicochemical properties of the molecule.
Influence of Piperidine (B6355638) Ring Nitrogen Substitutions
The nitrogen atom of the piperidine ring offers a convenient handle for modification, allowing for the introduction of a wide array of substituents that can probe the surrounding chemical space within the protein's binding pocket. The nature of the substituent on the piperidine nitrogen can dramatically alter the biological activity.
For instance, in a series of N-(piperidin-3-yl)pyrimidine-5-carboxamides developed as renin inhibitors, the introduction of a basic amine was found to be essential for interaction with the catalytic aspartic acids of the enzyme. researchgate.netigminresearch.com While specific data for N-substitutions on 5-(piperidin-3-yl)imidazo[1,2-a]pyrimidine is limited in the public domain, SAR studies on related heterocyclic scaffolds provide valuable insights. For example, in a series of piperidinyl-substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines, various sulfonyl and carbodithioate groups were introduced on the piperidine nitrogen, leading to compounds with moderate anti-HIV potency. kuleuven.be
| Substituent on Piperidine Nitrogen | General Effect on Activity (in related scaffolds) |
| Small alkyl groups | Can enhance lipophilicity and van der Waals interactions. |
| Acyl groups | May introduce hydrogen bond acceptors and alter electronic properties. |
| Sulfonyl groups | Can form key hydrogen bonds and occupy specific pockets. kuleuven.be |
| Basic amines | Can introduce a positive charge, facilitating ionic interactions. researchgate.netigminresearch.com |
Stereochemical Impact of Piperidine Ring Chirality
The piperidin-3-yl moiety introduces a chiral center into the molecule, and the stereochemistry at this position can have a profound impact on biological activity. It is often observed that one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the target.
A notable example is found in the development of imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K-beta selective inhibitors. Through chiral separation, it was discovered that the (R)-enantiomer of a lead compound was significantly more potent than the (S)-enantiomer. nih.govnih.gov This stereochemical preference underscores the importance of the precise orientation of the piperidine ring and its substituents within the binding site of the target protein.
| Enantiomer | Relative Potency (in PI3K-beta inhibitors) | Rationale |
| (R)-enantiomer | More potent | The specific spatial arrangement of the (R)-enantiomer allows for optimal interactions with key residues in the binding pocket of PI3K-beta. nih.govnih.gov |
| (S)-enantiomer | Less potent | The mirror-image orientation of the (S)-enantiomer results in suboptimal or unfavorable interactions within the binding site. nih.govnih.gov |
Effects of Substituents on Piperidine Carbons on Biological Activity
While the nitrogen atom of the piperidine ring is a common point of modification, substitutions on the carbon atoms of the piperidine ring can also influence biological activity. Such substitutions can affect the conformation of the piperidine ring and introduce new points of interaction with the target.
Detailed SAR studies on the effects of substituents on the piperidine carbons of this compound are not extensively reported. However, in related piperidine-containing scaffolds, even small substituents on the piperidine ring can lead to significant changes in activity. These modifications can alter the conformational preference of the ring and influence how other parts of the molecule are presented to the target. mdpi.com
Conformational Analysis of the Piperidine Ring and its Role in SAR
X-ray crystallography and computational modeling are powerful tools for elucidating the conformational preferences of the piperidine ring. igminresearch.comresearchgate.net The analysis of the crystal structure of a related benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine revealed that the piperidine ring can exist in two possible conformations. igminresearch.com This conformational flexibility or rigidity can be a key factor in the SAR, as a pre-organized, low-energy conformation that complements the binding site is often associated with higher potency.
Pharmacophore Development and Ligand-Based Drug Design Insights
The development of a pharmacophore model for this compound derivatives is essential for understanding the key molecular features required for biological activity and for guiding the design of new, more potent analogs. Ligand-based drug design approaches are particularly valuable when the three-dimensional structure of the biological target is unknown or difficult to obtain.
A general pharmacophore model for kinase inhibitors based on the imidazo[1,2-a]pyrimidine scaffold typically includes several key features. The fused heterocyclic core often acts as a scaffold to correctly orient the substituents for optimal interaction with the target protein. The nitrogen atoms within the imidazo[1,2-a]pyrimidine ring system can serve as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.
The piperidin-3-yl moiety at the 5-position is a critical component of the pharmacophore. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing it to form a crucial salt bridge or a strong hydrogen bond with acidic residues, such as aspartate or glutamate, in the active site of the target kinase. The stereochemistry of the piperidine ring can also play a significant role in the binding affinity and selectivity of these compounds.
Table 1: Key Pharmacophoric Features of this compound Derivatives
| Feature | Description | Potential Interaction |
| Imidazo[1,2-a]pyrimidine Core | Fused heterocyclic scaffold | Hydrogen bonding with kinase hinge region |
| Piperidin-3-yl Moiety | Saturated heterocyclic ring | Anchoring group, influencing solubility and ADME properties |
| Basic Piperidine Nitrogen | Protonatable amine | Salt bridge or hydrogen bonding with acidic residues (e.g., Asp, Glu) |
| Substituents on the Core | Aromatic or aliphatic groups | Hydrophobic interactions, additional hydrogen bonding |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their efficacy, selectivity, and pharmacokinetic profiles, or to circumvent existing patents.
For this compound derivatives, bioisosteric replacement of the piperidine ring can be explored to fine-tune the basicity (pKa) and lipophilicity of the molecule. For example, replacing the piperidine with other saturated heterocycles such as pyrrolidine (B122466) or azetidine (B1206935) can alter the conformational flexibility and the distance of the basic nitrogen from the core, which can impact binding affinity. Furthermore, the introduction of heteroatoms or functional groups within the piperidine ring can provide additional interaction points with the target.
Scaffold hopping involves replacing the central imidazo[1,2-a]pyrimidine core with a different heterocyclic system while retaining the key pharmacophoric features. This strategy can lead to the discovery of novel chemical series with improved drug-like properties. For instance, the imidazo[1,2-a]pyrimidine scaffold could be replaced by other fused heterocyclic systems that maintain a similar spatial arrangement of the key substituents. Examples of potential bioisosteric scaffolds include imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyrimidines, or 1,2,4-triazolo[4,3-a]pyridines. The primary goal of scaffold hopping is to maintain the crucial interactions, such as the hydrogen bonding to the kinase hinge region and the ionic interaction of the basic side chain, while exploring new chemical space.
A notable example of a bioisosteric replacement for the imidazo[1,2-a]pyrimidine core itself is the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold. The fluorine atom at the 8-position mimics the electronic properties of the nitrogen atom at the corresponding position in the imidazo[1,2-a]pyrimidine ring, thus serving as a suitable bioisostere.
Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping Strategies
| Original Moiety/Scaffold | Strategy | Replacement Example(s) | Rationale |
| Piperidin-3-yl | Bioisosteric Replacement | Pyrrolidin-3-yl, Azetidin-3-yl | Modify pKa, lipophilicity, and conformational flexibility |
| Imidazo[1,2-a]pyrimidine | Scaffold Hopping | Imidazo[1,2-a]pyridine (B132010), Pyrazolo[1,5-a]pyrimidine (B1248293) | Explore new chemical space, improve properties, circumvent patents |
| Imidazo[1,2-a]pyrimidine | Bioisosteric Replacement | 8-Fluoroimidazo[1,2-a]pyridine | Mimic electronic properties of the core nitrogen |
Pharmacological and Biological Evaluation of 5 Piperidin 3 Yl Imidazo 1,2 a Pyrimidine Derivatives Preclinical Investigations
In Vitro Biological Activities
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is a key structural component in a variety of biologically active compounds. beilstein-journals.org Derivatives have been investigated for a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulatory effects. nih.govnih.gov
Derivatives of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine scaffolds have been identified as potent inhibitors of key signaling kinases implicated in cancer, such as c-Met and the PI3K/mTOR pathway.
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a critical target in cancer therapy due to its role in tumor growth, progression, and metastasis. nih.govresearchgate.net Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors. nih.govnih.gov For instance, one of the most potent compounds, identified as Compound 31 in a study, inhibited c-Met kinase activity with an IC50 value of 12.8 nmol/L and demonstrated over 78-fold selectivity against a panel of 16 other tyrosine kinases. nih.govresearchgate.net This compound effectively inhibited the phosphorylation of c-Met and its downstream signaling pathways (Akt and ERK) in human cancer cells. nih.govresearchgate.net Another potent and selective c-Met inhibitor, compound 22e, emerged from a different series of imidazo[1,2-a]pyridine derivatives, showing an IC50 value of 3.9 nM against the c-Met kinase. nih.gov
PI3K/mTOR Pathway Inhibition: The PI3K-Akt-mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for drug discovery. drugbank.com Imidazo[1,2-a]pyridine and related scaffolds have been successfully utilized to develop potent dual inhibitors of PI3K and mTOR. nih.govnih.govacs.org One study reported an imidazo[1,2-a]pyridine derivative, compound 15a , as a potent PI3K/mTOR dual inhibitor that displayed significant inhibition of tumor growth in xenograft models. acs.org Other research led to the development of derivatives with potent PI3Kα inhibition, with one compound exhibiting an IC50 of 2 nM. nih.govresearchgate.net A function-oriented synthesis approach produced an imidazo[1,2-a]pyrazine (B1224502) derivative, compound 42 , with exceptional dual PI3K/mTOR inhibitory activity, showing IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com
Table 1: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 31 (Imidazo[1,2-a]pyridine derivative) | c-Met | 12.8 nM | nih.govresearchgate.net |
| Compound 22e (Imidazo[1,2-a]pyridine derivative) | c-Met | 3.9 nM | nih.gov |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 nM | nih.govresearchgate.net |
| Compound 15a (Imidazo[1,2-a]pyridine derivative) | PI3K/mTOR | Not specified | acs.org |
| Compound 42 (Imidazo[1,2-a]pyrazine derivative) | PI3Kα | 0.06 nM | drugbank.com |
| Compound 42 (Imidazo[1,2-a]pyrazine derivative) | mTOR | 3.12 nM | drugbank.com |
GABA A Receptor Modulation: Gamma-aminobutyric acid type A (GABA A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets of benzodiazepines. mdpi.com Imidazo[1,2-a]pyrimidines have been identified as ligands for the benzodiazepine (B76468) binding site on GABA A receptors. researchgate.net Research has focused on developing derivatives with functional selectivity for specific GABA A receptor subtypes, such as the α2 and α3 subtypes, to achieve anxiolytic effects with minimal sedation. nih.gov A series of high-affinity GABA A agonists based on the imidazo[1,2-a]pyrimidine scaffold were reported to be functionally selective for the GABA(A)α2 and -α3 subtypes and demonstrated anxiolytic properties in animal models. nih.gov
NPY5 Receptor Antagonism: Neuropeptide Y (NPY) receptors, particularly the Y5 subtype, are implicated in the regulation of food intake and energy balance. The discovery of a class of sulfonamide NPY Y5 receptor antagonists has been described, with optimization leading to compounds with high affinity for the human Y5 subtype and excellent selectivity over other NPY receptor subtypes. nih.gov While the direct linkage to the 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine structure is not specified, this highlights the potential for related heterocyclic scaffolds to interact with G protein-coupled receptors like NPY5.
Consistent with their activity as kinase inhibitors, imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. nih.govresearchgate.netnih.gov
The potent c-Met inhibitor, Compound 31, effectively inhibited the proliferation of 12 different human cancer cell lines that have varying levels of c-Met expression and activation. nih.govresearchgate.net Similarly, the selective c-Met inhibitor 22e displayed strong antiproliferative activity against the c-Met-addicted EBC-1 cancer cell line with an IC50 value of 45.0 nM. nih.gov
Derivatives targeting the PI3K/mTOR pathway also show robust anticancer effects in cellular models. nih.gov For example, compound 15a significantly inhibited tumor growth in HCT116 and HT-29 colon cancer xenografts. acs.org Another study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and tested them against four human cancer cell lines (K562, Colo-205, MDA-MB 231, and IMR-32), with several compounds showing good activity. nih.gov Furthermore, a novel imidazo[1,2-a]pyridine derivative was shown to inhibit the STAT3/NF-κB signaling pathway, which is crucial for inflammation and cancer, in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines. nih.gov
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 22e (Imidazo[1,2-a]pyridine derivative) | EBC-1 (Lung Cancer) | 45.0 nM | nih.gov |
| Compound 31 (Imidazo[1,2-a]pyridine derivative) | Various (12 lines) | Potent Inhibition | nih.govresearchgate.net |
| Compound 6d, 6e, 6i (Pyrido[1,2-a]pyrimidin-4-one derivatives) | Colo-205, MDA-MB 231, IMR-32 | Good Activity | nih.gov |
| MIA (Imidazo[1,2-a]pyridine derivative) | MDA-MB-231, SKOV3 | Inhibits STAT3/NF-κB pathway | nih.gov |
The imidazo[1,2-a]pyrimidine scaffold is of significant interest for its broad-spectrum antimicrobial properties. nih.govmdpi.com
Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of imidazo[1,2-a]pyrimidine derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria. nih.govjst.go.jp A systematic investigation evaluated new derivatives against 13 microorganisms, including bacteria and pathogenic fungi, with many compounds exhibiting good antimicrobial activity. nih.govmdpi.com Structure-activity relationship studies have shown that the nature of substituents on the phenyl rings of these molecules can determine the extent of their antibacterial activity. nih.gov Some benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives showed broad-spectrum inhibition against pathogens like Aspergillus niger, Candida albicans, Staphylococcus aureus, and Salmonella typhimurium, with MIC values as low as 10-60 µg/mL. documentsdelivered.com The antifungal potential of these derivatives against Candida albicans has also been suggested through molecular docking studies. beilstein-journals.org
Antiviral Activity: Imidazo[1,2-a]pyrimidine derivatives have also been explored for their antiviral properties, with demonstrated efficacy against viruses such as HIV and hepatitis C. nih.gov Recently, their potential as dual inhibitors of proteins involved in SARS-CoV-2 cell entry has also been investigated. nih.gov
Antitubercular Activity: The imidazo[1,2-a]pyrimidine framework is recognized for its potential antitubercular activity, adding to its diverse portfolio of antimicrobial actions. nih.gov
The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has been well-documented. dergipark.org.trfrontiersin.org In vitro studies have shown that these compounds can effectively modulate the function of leukocytes, which are key players in the inflammatory response. nih.gov
A study of six imidazo[1,2-a]pyrimidine (IP) derivatives found that all tested compounds inhibited degranulation (elastase and myeloperoxidase release) in human neutrophils. nih.gov Some of these derivatives also reduced the generation of superoxide, a reactive oxygen species involved in inflammation. nih.gov In cellular models using lipopolysaccharide (LPS)-stimulated macrophages, certain IP derivatives inhibited the production of key inflammatory mediators, including nitric oxide (measured as nitrite) and prostaglandin (B15479496) E2 (PGE2). nih.gov More recently, the mechanism of action for some derivatives has been linked to the modulation of critical inflammatory signaling pathways, such as the STAT3/NF-κB/iNOS/COX-2 axis, in cancer cells. nih.gov
Beyond the activities previously described, the versatile imidazo[1,2-a]pyrimidine scaffold has been associated with several other important biological effects.
Antiprotozoal Activity: A library of imidazo[1,2-a]pyrimidine compounds was screened for activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. One compound was found to be highly effective against the amastigote form of the parasite, which is the stage related to human disease, with an IC50 value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. acs.org
Analgesic and CNS Modulatory Effects: Early research identified imidazo[1,2-a]pyrimidine derivatives as possessing analgesic and anticonvulsant properties. acs.org Their structural similarity to purines and ability to act as benzodiazepine receptor agonists underpins their potential as anxiolytic and anticonvulsant agents. nih.gov This is further supported by the development of derivatives as functionally selective GABA A agonists for treating anxiety disorders. nih.gov The broader class of pyrimidine-based compounds has been extensively studied for various CNS applications. eurekaselect.com Additionally, some benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives have been evaluated as calcium channel blockers, showing vasorelaxant activity. nih.gov
Molecular Mechanism of Action of 5 Piperidin 3 Yl Imidazo 1,2 a Pyrimidine Derivatives
Identification and Validation of Molecular Targets
Derivatives built upon the imidazo[1,2-a]pyrimidine (B1208166) and the closely related imidazo[1,2-a]pyridine (B132010) core have been identified as potent inhibitors of several protein kinases, many of which are crucial targets in oncology. researchgate.net The primary molecular targets for this family of compounds are various serine/threonine and tyrosine kinases that play a central role in cell proliferation, survival, and differentiation.
Key molecular targets identified for this class of compounds include:
PI3K/mTOR: The Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) are central components of a signaling pathway frequently hyperactivated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. sci-hub.cat For example, a series of imidazo[1,2-a]pyrimidin-5(1H)-ones were rationally designed as selective inhibitors of the PI3K-beta isoform. nih.gov
c-KIT: Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as potent c-KIT inhibitors, demonstrating efficacy against mutations that confer resistance to existing therapies like imatinib. nih.gov
CDKs, DYRK1A, and CLK1: Cyclin-dependent kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1) are involved in cell cycle regulation and transcription. Imidazo[1,2-b]pyridazines, a related scaffold, are potent and selective CDK inhibitors. researchgate.net Additionally, certain imidazo[1,2-a]pyridines have shown inhibitory activity against DYRK1A and CLK1 in the micromolar range.
FLT3: FMS-like tyrosine kinase 3 (FLT3) is another important target in acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as type-I inhibitors of FLT3 and its mutants. nih.gov
Pim Kinases: This family of oncogenic serine/threonine kinases is involved in cell cycle progression and apoptosis inhibition. Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as inhibitors of Pim kinases. google.com
Anaplastic Lymphoma Kinase (ALK): Chromosomal rearrangements involving ALK are oncogenic drivers in several cancers. Benzo researchgate.netpatsnap.comimidazo[1,2-c]pyrimidine derivatives have been synthesized and evaluated as ALK inhibitors, showing activity against both wild-type and crizotinib-resistant mutants. researchgate.net
Beyond kinases, these scaffolds have also been found to inhibit the Wnt/β-catenin signaling pathway, a fundamental pathway in both embryonic development and tumorigenesis. nih.gov
| Target Family | Specific Target(s) | Compound Scaffold | Reference(s) |
| Lipid Kinases | PI3K, mTOR | Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidin-5(1H)-one | sci-hub.catnih.gov |
| Receptor Tyrosine Kinases | c-KIT, FLT3, ALK | 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine, Imidazo[1,2-a]pyridine-thiophene, Benzo researchgate.netpatsnap.comimidazo[1,2-c]pyrimidine | nih.govnih.govresearchgate.net |
| Serine/Threonine Kinases | CDKs, Pim Kinases, DYRK1A, CLK1 | Imidazo[1,2-b]pyridazine, Pyrazolo[1,5-a]pyrimidine | researchgate.netgoogle.com |
| Signaling Pathways | Wnt/β-catenin | Imidazo[1,2-a]pyrimidine, Imidazo[1,2-a]pyridine | nih.gov |
Characterization of Ligand-Target Interactions
The mechanism of inhibition by 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine derivatives typically involves direct binding to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates.
While crystal structures for the specific this compound scaffold are not publicly available, extensive research on related compounds provides significant insight into their binding modes. For kinase inhibitors, the imidazo[1,2-a]pyrimidine core often acts as a scaffold that orients substituents to interact with specific regions of the ATP-binding site, such as the hinge region, the DFG motif, and the ribose-binding pocket.
Studies on the related N-(piperidin-3-yl)pyrimidine-5-carboxamide core, developed as renin inhibitors, highlight the critical role of the piperidine (B6355638) moiety. The basic amine of the piperidine ring is essential for forming strong ionic interactions with the two catalytic aspartic acid residues in the enzyme's active site. researchgate.net This suggests that in a kinase context, the piperidin-3-yl group on the imidazo[1,2-a]pyrimidine scaffold likely engages with acidic residues (aspartate or glutamate) or forms hydrogen bonds with backbone carbonyls in or near the ATP-binding pocket to anchor the inhibitor and enhance potency. researchgate.net
The vast majority of small molecule kinase inhibitors based on this scaffold function as ATP-competitive inhibitors. They directly compete with endogenous ATP for binding to the kinase active site. This is supported by studies on imidazo[1,2-a]pyridine-thiophene derivatives, which were confirmed to be type-I inhibitors of FLT3. nih.gov Type-I inhibitors bind to the active "DFG-in" conformation of the kinase, directly occupying the space normally taken by ATP. nih.gov This mode of binding is the most common for this class of heterocyclic kinase inhibitors.
Elucidation of Downstream Signaling Pathway Modulation
By inhibiting key upstream kinases, this compound derivatives can profoundly modulate critical intracellular signaling pathways that control cell fate.
PI3K/Akt/mTOR Pathway: Inhibition of PI3K and/or mTOR by these compounds blocks the phosphorylation cascade, leading to the deactivation of downstream effectors like Akt and S6 kinase. This suppression of a primary cell survival pathway can induce cell cycle arrest and apoptosis. sci-hub.catnih.gov
Wnt/β-catenin Pathway: Derivatives that target the Wnt pathway can prevent the accumulation of β-catenin. This leads to the downregulation of Wnt target genes, such as the oncogenes c-myc and cyclin D1, which are critical for cell proliferation. nih.gov
STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling axis. This involves inhibiting the expression of downstream targets like iNOS and COX-2. nih.gov
ERK Signaling Pathway: In some contexts, related triazolo[1,5-a]pyrimidine derivatives have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation of key components like ERK1/2, c-Raf, and MEK1/2. mdpi.com
| Inhibited Target/Pathway | Key Downstream Effect | Cellular Outcome | Reference(s) |
| PI3K/mTOR | Decreased phosphorylation of Akt and S6K | Induction of apoptosis, cell cycle arrest | sci-hub.catnih.gov |
| Wnt/β-catenin | Downregulation of c-myc and cyclin D1 | Inhibition of proliferation | nih.gov |
| STAT3/NF-κB | Decreased expression of iNOS and COX-2 | Anti-inflammatory effects | nih.gov |
| ERK Pathway | Decreased phosphorylation of ERK1/2, MEK1/2 | Inhibition of proliferation, induction of apoptosis | mdpi.com |
Structure-Mechanism Relationships
The relationship between the chemical structure of these derivatives and their molecular mechanism is a key aspect of their design. Minor modifications to the scaffold or its substituents can significantly alter target specificity and potency.
Role of the Core Scaffold: The imidazo[1,2-a]pyrimidine nucleus serves as a rigid and structurally favorable scaffold. Subtle changes, such as altering the core from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine, can lead to significant differences in the structure-activity relationship (SAR) and binding mode, even while retaining activity against similar targets like CDKs. researchgate.net
Importance of the Piperidine Moiety: The introduction of a basic amine, such as the one in the piperidin-3-yl group, is a critical strategy for enhancing potency. As demonstrated in renin inhibitors, this group can form a key salt bridge with aspartic acid residues in the active site. researchgate.net This single interaction can dramatically increase binding affinity. The optimization of substituents on the piperidine ring and the pyrimidine (B1678525) core led to a 65,000-fold increase in potency in one study, achieved by the addition of only seven heavy atoms. researchgate.net
Computational Chemistry and Theoretical Investigations of 5 Piperidin 3 Yl Imidazo 1,2 a Pyrimidine
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For molecules like 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine, QSAR models can predict therapeutic efficacy and guide the synthesis of more potent and selective analogs. acs.org
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound class that includes the imidazo[1,2-a]pyrimidine (B1208166) and piperidine (B6355638) scaffolds, a diverse set of descriptors is typically calculated to capture electronic, steric, hydrophobic, and topological properties.
Commonly used descriptor classes include:
Constitutional descriptors: Molecular weight, number of atoms, number of rings.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometric descriptors: 3D aspects of the molecule such as molecular surface area.
Quantum-chemical descriptors: Derived from quantum mechanics calculations, these include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential (MEP). nih.govnih.gov The MEP, for instance, is crucial for identifying sites prone to electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov
Feature selection is a critical subsequent step to identify the most relevant descriptors that correlate with biological activity, thereby avoiding overfitting and creating a more robust model. Techniques like genetic algorithms or multiple linear regression (MLR) are employed to select a small subset of descriptors that have the most significant impact on the activity being modeled. bohrium.com
Once the key descriptors are selected, a mathematical model is developed to link them to the biological activity. Various statistical methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govnih.gov For instance, a 3D-QSAR model was successfully established for a series of imidazole[1,2-a]pyrimidine derivatives targeting the influenza virus, demonstrating the utility of these methods. researchgate.net
Rigorous validation is essential to ensure the model is statistically sound and has predictive power for new, untested compounds. acs.org This process involves:
Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's internal robustness. A successful QSAR model for Polo-like kinase 1 (Plk1) inhibitors, for example, achieved a Q² of 0.73. bohrium.com
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The squared correlation coefficient (R²) between the predicted and experimental activities of the test set is a key metric. An optimal QSAR model for RET kinase inhibitors showed a high predictive performance with an R² of 0.801 for the training set and a Q² of 0.794 for the test set. acs.org
A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries and for prioritizing the synthesis of novel derivatives of this compound with enhanced activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how ligands like this compound might interact with a specific protein target at the atomic level. semanticscholar.org
The primary outputs of a docking simulation are the binding pose (the conformation and orientation of the ligand within the protein's active site) and a scoring function that estimates the binding affinity, often expressed in kcal/mol. acs.org Studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives have shown significant binding affinities for various targets. For example, a top-scoring imidazo[1,2-a]pyrimidine derivative exhibited a remarkable binding affinity of -9.1 kcal/mol to the human angiotensin-converting enzyme 2 (ACE2). nih.govnih.gov
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff Base | ACE2 | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff Base | Spike Protein | -7.3 | nih.gov |
| Piperidine-based Compound (DB07075) | Cancer Osaka Thyroid (COT) Kinase | Good Docking Score | alliedacademies.org |
Beyond predicting affinity, docking provides crucial insights into the molecular recognition process. It identifies the specific amino acid residues in the active site that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. acs.org For example, docking studies of imidazo[1,2-a]pyridine derivatives have identified key interactions with residues like Cys67, Lys82, and Asp194 in the Plk1 kinase domain. bohrium.com These insights are fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance favorable interactions and improve potency and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked pose and to analyze the conformational flexibility of both the ligand and the protein.
For a molecule containing a flexible piperidine ring, conformational analysis is particularly important. rsc.org The piperidine ring can adopt several conformations, such as chair, boat, and twist forms, and its preferred conformation can significantly impact binding. rsc.orgacs.org MD simulations can explore these conformational states and determine the most stable binding mode.
MD simulations are also used to validate the stability of the interactions predicted by docking. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can confirm whether the ligand remains stably bound in the active site. nih.gov A study on an imidazo-pyrimidine derivative showed the formation of a stable complex with its target protein during simulation. researchgate.net These simulations provide a more realistic and detailed understanding of the binding event, complementing the insights gained from QSAR and molecular docking. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating properties such as frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), researchers can predict a molecule's behavior in chemical reactions and biological interactions. researchgate.net Studies on various imidazo[1,2-a]pyrimidine derivatives serve as a valuable reference for understanding the specific compound, this compound.
Theoretical investigations on related imidazo[1,2-a]pyrimidine Schiff base derivatives have been performed using DFT methods with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov These studies focus on several key quantum chemical descriptors:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting how a molecule will interact with biological targets like proteins and enzymes. researchgate.net
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 to -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ~4.0 | Indicator of chemical stability and reactivity |
Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery
Cheminformatics and virtual screening are indispensable tools in modern drug discovery for identifying promising new molecules from vast chemical libraries. nih.gov These in silico techniques allow for the rapid and cost-effective evaluation of thousands to millions of compounds, prioritizing a smaller, more manageable number for laboratory synthesis and testing. chemdiv.com
For scaffolds like imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine, virtual screening has been effectively employed to discover novel bioactive analogues. nih.govdndi.org The process typically follows one of two main strategies:
Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the biological target is unknown but active ligands have been identified. A model (pharmacophore) is built based on the structural features of the known active molecule. This model is then used to search large compound databases for molecules with similar properties. nih.gov
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein or enzyme is known, SBVS can be employed. This involves docking candidate molecules from a library into the active site of the target. The molecules are then scored based on their predicted binding affinity and how well they fit, allowing researchers to identify potential inhibitors.
An innovative, pre-competitive virtual screening collaboration successfully utilized these techniques to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govdndi.org By screening proprietary libraries from several pharmaceutical companies, researchers were able to rapidly expand the chemical diversity around the core structure. This approach not only identified analogues with improved antiparasitic activity and selectivity but also helped to build a robust structure-activity relationship (SAR). nih.gov The SAR data, in turn, guided further optimization of the chemical series to enhance its therapeutic potential. dndi.org
The application of these computational methods to the this compound scaffold would involve screening large databases (such as PubChem, ZINC, or commercial libraries like ChemDiv) to identify novel derivatives with potentially enhanced activity against specific biological targets. nih.govchemdiv.com This process accelerates the hit-to-lead phase of drug discovery, making it a cornerstone of modern medicinal chemistry.
Conclusion and Future Research Directions
Summary of Current Research Status for 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine Derivatives
The imidazo[1,2-a]pyrimidine (B1208166) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to purines and its ability to interact with a wide array of biological targets. mdpi.comresearchgate.net Derivatives of this bicyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal properties. nih.gov This versatility has made the imidazo[1,2-a]pyrimidine nucleus a focal point of extensive synthetic and therapeutic research. rsc.org Some analogues have even advanced to preclinical stages for various diseases. nih.gov
The piperidine (B6355638) ring, a saturated heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals. Its inclusion in a molecule can significantly influence physicochemical properties such as solubility and lipophilicity, and it often serves as a key pharmacophoric element for interacting with biological receptors.
Currently, dedicated research on derivatives of this compound is not extensively documented in publicly available literature. However, the combination of these two validated pharmacophores suggests a high potential for biological activity. The current status can be considered foundational, relying on the wealth of data from analogous compounds to guide the rational exploration of this specific chemical space. The research on related imidazo[1,2-a]pyridine (B132010) amides, for instance, has led to the development of clinical candidates for tuberculosis, underscoring the therapeutic potential of this class of compounds. acs.orgresearchgate.net
Identification of Emerging Therapeutic Opportunities and Unexplored Applications
The diverse bioactivities of the imidazo[1,2-a]pyrimidine scaffold point to numerous therapeutic opportunities for its 5-(piperidin-3-yl) derivatives.
Oncology: Imidazo[1,2-a]pyridine and pyrimidine (B1678525) analogues have shown potent anticancer activity by inhibiting various protein kinases, including CDK, VEGFR, and PI3K. researchgate.netnih.gov The hybridization of this core with other anticancer pharmacophores has yielded compounds with significant cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net Derivatives of this compound could be developed as novel kinase inhibitors or antiproliferative agents.
Infectious Diseases: The scaffold is prominent in the search for new anti-infective agents. It has shown promise against Mycobacterium tuberculosis, including multi-drug-resistant strains. nih.gov Additionally, recent studies have explored its potential as an antiviral agent, with derivatives being investigated as inhibitors of influenza A virus entry and even as potential blockers of SARS-CoV-2 cell entry. researchgate.netnih.govacs.org This opens a significant opportunity for developing new treatments for both bacterial and viral infections.
Inflammatory Diseases: Anti-inflammatory properties are another hallmark of the imidazo[1,2-a]pyrimidine class. nih.gov By targeting enzymes and pathways involved in the inflammatory cascade, these compounds could be developed for conditions such as rheumatoid arthritis or other autoimmune disorders.
Neurological Disorders: The inclusion of the piperidine moiety, a common feature in centrally acting agents, suggests potential applications in neurology. While less explored for the imidazo[1,2-a]pyrimidine core, related scaffolds are known to possess anxiolytic activities. researchgate.net
The table below summarizes the therapeutic potential of the core scaffold based on activities reported for its various derivatives.
| Therapeutic Area | Biological Target/Activity | Representative Scaffold |
| Oncology | Kinase Inhibition (CDK, VEGFR, PI3K) | Imidazo[1,2-a]pyridine |
| Antiproliferative | Imidazo[1,2-a]pyridine-isoquinoline hybrids | |
| Infectious Diseases | Anti-tuberculosis (QcrB inhibition) | Imidazo[1,2-a]pyridine amide |
| Antiviral (Influenza HA inhibition) | Imidazo[1,2-a]pyrimidine | |
| Inflammation | Anti-inflammatory | Imidazo[1,2-a]pyrimidine |
Challenges in Lead Optimization and Preclinical Development
Despite the high potential, the development of this compound derivatives is not without its challenges.
Metabolic Stability: A significant hurdle for this class of compounds is metabolism mediated by aldehyde oxidase (AO). acs.org The imidazo[1,2-a]pyrimidine ring system can be susceptible to rapid AO-mediated oxidation, leading to poor pharmacokinetic profiles. Overcoming this requires medicinal chemistry strategies such as blocking the reactive site or altering the heterocyclic core, which can be a delicate balance against maintaining desired potency. acs.org
Physicochemical Properties: Fused heterocyclic systems often suffer from high lipophilicity and low aqueous solubility. acs.org While the piperidine moiety can enhance solubility, achieving the optimal balance of lipophilicity for good oral bioavailability and cell permeability remains a key challenge in lead optimization. acs.orgresearchgate.net
Selectivity: For applications like oncology, achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects. The broad bioactivity of the imidazo[1,2-a]pyrimidine scaffold means that careful structural modifications are necessary to hone its specificity for the intended biological target.
ADMET Profiling: Thorough in vitro and in vivo absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are essential. Early prediction of pharmacokinetic and toxicity properties using computational tools, followed by experimental validation, is critical for advancing leads into preclinical development. mdpi.com
Prospects for Rational Design of Next-Generation Analogues and Hybrid Structures
The future of drug discovery with the this compound scaffold lies in rational, structure-based design and the creation of innovative molecular architectures.
Structure-Based Design: For targets with known three-dimensional structures, such as kinases or viral proteins, computational docking and molecular dynamics simulations can guide the design of next-generation analogues. nih.govnih.gov By understanding the key interactions within the binding site, modifications can be made to both the imidazo[1,2-a]pyrimidine core and the piperidine substituent to enhance potency and selectivity.
Scaffold Hopping and Functionalization: The core scaffold is amenable to various synthetic modifications, allowing for extensive exploration of the chemical space. rsc.org Functionalization at different positions of the fused ring system can fine-tune the electronic and steric properties of the molecule, leading to improved drug-like characteristics.
Hybrid Molecules: A promising strategy is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.gov For example, linking it to a sulfonamide moiety could yield potent anticancer agents, while creating hybrids with other heterocyclic systems like oxadiazole or isoquinoline (B145761) has already proven effective in generating potent cytotoxic compounds from related scaffolds. researchgate.net This approach can lead to molecules with enhanced efficacy or novel mechanisms of action.
Potential for Multitarget Drug Design Approaches
The inherent ability of the imidazo[1,2-a]pyrimidine scaffold to interact with multiple biological targets makes it an ideal candidate for multitarget drug design. This approach is particularly valuable for complex multifactorial diseases like cancer, where simultaneously inhibiting multiple pathological pathways can lead to improved therapeutic outcomes and overcome drug resistance.
Derivatives of this compound could be engineered as dual inhibitors. For instance, based on activities seen in related scaffolds, it is conceivable to design dual PI3K/mTOR inhibitors for cancer therapy or compounds that target both a viral and a host protein to block infection. nih.govdrugbank.com The development of compounds that inhibit both KSP and Aurora-A kinase from a related benzo researchgate.netacs.orgimidazo[1,2-a]pyrimidine scaffold highlights the feasibility of this strategy. ekb.eg Such multitarget agents could offer a significant advantage over single-target drugs or combination therapies.
Q & A
Q. What are the common synthetic routes for 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine, and how are they optimized?
The compound is typically synthesized via multicomponent reactions such as the Biginelli protocol, which combines 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide). Microwave-assisted synthesis has emerged as a green alternative, reducing reaction times (e.g., from hours to minutes) and improving yields (65–95%) by enhancing reaction efficiency and minimizing by-products . Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), catalyst loading, and temperature gradients.
Q. How is spectroscopic characterization performed for imidazo[1,2-a]pyrimidine derivatives?
Standard protocols include:
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperidinyl protons at δ 2.5–3.5 ppm), while NMR resolves carbon frameworks (e.g., imidazole C-2 at ~150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can low yields in Biginelli-based syntheses be addressed?
Low yields often stem from side reactions (e.g., imine hydrolysis or keto-enol tautomerization). Mitigation strategies include:
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine enhance cyclization efficiency .
- Stepwise Isolation : Separating intermediates (e.g., Schiff bases) before cyclization improves purity .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for antiproliferative activity?
SAR studies involve:
- Derivatization : Introducing substituents (e.g., methyl, methoxy, or aryl groups) at positions 2, 5, or 7 of the imidazo[1,2-a]pyrimidine core to assess steric/electronic effects .
- Cytotoxicity Assays : Screening against cancer cell lines (e.g., MCF-7, MDA-MB-231) via sulforhodamine B (SRB) assays, with IC₅₀ values calculated using nonlinear regression .
- Apoptosis Markers : Quantifying Bax/Bcl-2 ratios via qPCR or Western blot to link structural motifs to pro-apoptotic activity .
Q. How are microwave-assisted reactions optimized for imidazo[1,2-a]pyrimidine functionalization?
Key parameters include:
Q. What challenges arise in catalytic hydrogenation of imidazo[1,2-a]pyrimidines, and how are they resolved?
Partial reduction of the imidazole ring can lead to undesired intermediates. Solutions include:
- Catalyst Choice : Pd/C or Raney Ni under moderate H₂ pressure (1–3 atm) selectively hydrogenate exocyclic double bonds without ring saturation .
- Additives : Triethylamine or acetic acid stabilizes reactive intermediates during hydrogenation .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., variable IC₅₀ values across studies) require:
- Standardized Assays : Uniform cell lines, incubation times, and controls (e.g., HUVEC for toxicity baselines) .
- Meta-Analysis : Cross-referencing datasets from multiple studies to identify trends (e.g., methoxy groups enhancing antileishmanial activity) .
Q. What in silico approaches predict ADMET and drug-likeness for imidazo[1,2-a]pyrimidine derivatives?
Computational tools include:
- Lipinski’s Rule : Assessing molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10 total) .
- SwissADME : Predicting bioavailability, CYP450 interactions, and blood-brain barrier permeability .
- Molecular Docking : Identifying binding affinities to targets (e.g., Bcl-2 for apoptosis modulation) .
Q. How is Hirshfeld surface analysis applied to structural studies of imidazo[1,2-a]pyrimidine derivatives?
This technique maps intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures:
Q. What methodological considerations are critical in designing SAR studies for imidazo[1,2-a]pyrimidines?
- Diverse Substituent Libraries : Include electron-withdrawing/donating groups to map electronic effects .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., antiproliferative) assays to validate mechanisms .
- Control Compounds : Use known inhibitors (e.g., Divaplon for GABA_A receptor studies) as benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
